2-cyclopropyl-4-methyl-6-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}pyrimidine
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Overview
Description
2-cyclopropyl-4-methyl-6-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine core substituted with cyclopropyl, methyl, and piperazine groups The presence of a triazole ring further enhances its chemical diversity and potential biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-4-methyl-6-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}pyrimidine typically involves multiple steps, starting from readily available precursors One common route involves the cyclization of appropriate intermediates under controlled conditionsThe piperazine and triazole moieties are then introduced via nucleophilic substitution and cycloaddition reactions, respectively .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This could include the use of specific solvents, catalysts, and temperature control. For instance, the use of acetonitrile as a solvent and copper(I) oxide as a catalyst has been reported to improve the efficiency of certain steps in the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-4-methyl-6-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or triazole moieties, allowing for further functionalization
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
2-cyclopropyl-4-methyl-6-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}pyrimidine has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-cyclopropyl-4-methyl-6-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole and piperazine moieties are particularly important for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-cyclopropyl-4-methyl-6-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}pyrimidine
- 2-cyclopropyl-4-methyl-6-{4-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazin-1-yl}pyrimidine
Uniqueness
Compared to similar compounds, 2-cyclopropyl-4-methyl-6-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}pyrimidine is unique due to the specific positioning of the triazole ring, which can significantly influence its biological activity and binding properties. This unique structure may result in different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C16H23N7 |
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Molecular Weight |
313.40 g/mol |
IUPAC Name |
2-cyclopropyl-4-methyl-6-[4-[2-(triazol-2-yl)ethyl]piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C16H23N7/c1-13-12-15(20-16(19-13)14-2-3-14)22-9-6-21(7-10-22)8-11-23-17-4-5-18-23/h4-5,12,14H,2-3,6-11H2,1H3 |
InChI Key |
FVNYDZPPHYNORY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)CCN4N=CC=N4 |
Origin of Product |
United States |
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